N-(2-bromobenzyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8-4-2-1-3-7(8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEFZEASFUJBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparation of N 2 Bromobenzyl 2 Chloroacetamide
Strategies for Precursor Synthesis: 2-Bromobenzylamine (B1296416) and Related Intermediates
The primary precursor for the synthesis of N-(2-bromobenzyl)-2-chloroacetamide is 2-bromobenzylamine. Several synthetic routes are available for the preparation of this key intermediate, often starting from commercially available brominated benzene (B151609) derivatives.
One common approach involves the reductive amination of 2-bromobenzaldehyde. A general procedure for this transformation utilizes a reducing agent in the presence of an ammonia (B1221849) source. For instance, a reaction can be carried out using an iridium catalyst, such as [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl], with ammonium (B1175870) formate (B1220265) in methanol. The mixture is typically stirred at a slightly elevated temperature (e.g., 37°C) for several hours to ensure complete conversion. orgsyn.org The product, 2-bromobenzylamine, is then isolated through an aqueous workup involving pH adjustments to facilitate extraction into an organic solvent like dichloromethane (B109758) (DCM). orgsyn.org
Alternative pathways to 2-bromobenzylamine include the reduction of 2-bromobenzonitrile (B47965) or the substitution reaction of 2-bromobenzyl bromide. The choice of starting material and synthetic route often depends on factors such as commercial availability, cost, and laboratory scale.
Amide Bond Formation via Chloroacetylation Techniques
The core transformation in the synthesis of this compound is the formation of an amide bond through the chloroacetylation of 2-bromobenzylamine. This is a well-established reaction in organic synthesis, with several effective techniques available.
Reaction with Chloroacetyl Chloride: Conditions and Mechanistic Considerations
The most direct method for the chloroacetylation of 2-bromobenzylamine is its reaction with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically vigorous and produces hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it unreactive. sciencemadness.org Therefore, the reaction is almost always carried out in the presence of a base to neutralize the HCl formed.
The general mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the protonated amide. The added base then deprotonates the amide to yield the final product, this compound.
Influence of Catalysts, Bases, and Solvent Systems on Reaction Efficiency and Selectivity
The efficiency and selectivity of the chloroacetylation reaction are significantly influenced by the choice of catalyst, base, and solvent.
Bases: A variety of bases can be employed to scavenge the HCl produced. Common choices include tertiary amines like triethylamine (B128534) (TEA) and sterically hindered non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). chemicalbook.comresearchgate.netsphinxsai.com Inorganic bases like potassium carbonate are also used, often in a biphasic system. sphinxsai.com The selection of the base can impact the reaction rate and the ease of product purification. For instance, using an excess of the starting amine as the base is also a viable, though less common, strategy. nih.gov
Solvents: The choice of solvent is crucial for ensuring that the reactants remain in solution and for controlling the reaction temperature. Aprotic solvents are generally preferred to avoid side reactions with the highly reactive chloroacetyl chloride. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are frequently used for this type of acylation. chemicalbook.comresearchgate.netsphinxsai.com Other solvents like toluene (B28343) and dioxane have also been reported for similar reactions. sphinxsai.com
Catalysts: While not always necessary for the reaction between a primary amine and a reactive acid chloride, certain catalysts can enhance the reaction rate. For example, a catalytic amount of dimethylformamide (DMF) can be beneficial in promoting the efficient progress of the reaction. chemicalbook.com
A typical laboratory procedure involves dissolving 2-bromobenzylamine in a suitable solvent like dichloromethane or THF, followed by the addition of a base such as triethylamine. The reaction mixture is often cooled in an ice bath before the dropwise addition of chloroacetyl chloride to control the exothermic reaction. The reaction is then typically stirred at room temperature for a period ranging from a few hours to overnight to ensure completion. chemicalbook.comsphinxsai.com
Below is a table summarizing common reaction conditions for the chloroacetylation of amines:
| Parameter | Common Choices | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane | Aprotic, good solubility for reactants |
| Base | Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), K₂CO₃ | Neutralizes HCl byproduct, prevents amine protonation |
| Temperature | 0°C to Room Temperature | Controls exothermic reaction, allows for smooth conversion |
| Catalyst | Dimethylformamide (DMF) (catalytic) | Can accelerate the reaction rate |
Advanced Synthetic Routes for Stereoselective and Regioselective Synthesis
For the specific synthesis of this compound, issues of stereoselectivity are not pertinent as the molecule is achiral. Regioselectivity is also straightforward in this case, as the primary amine is the most nucleophilic site for acylation. However, in more complex molecules with multiple nucleophilic groups, protecting group strategies might be necessary to ensure selective acylation. Advanced synthetic methods, such as enzyme-catalyzed reactions, are being explored for the synthesis of chiral amides, but are not typically required for this particular compound. researchgate.net
Scale-Up Considerations and Process Optimization in Laboratory Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Heat Management: The reaction of amines with acid chlorides is highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. This can be managed by using a jacketed reactor with controlled cooling and by ensuring a slow, controlled addition of the chloroacetyl chloride.
Reagent Stoichiometry and Addition Rate: Optimizing the stoichiometry of the reactants and the rate of addition of chloroacetyl chloride is crucial. Using a slight excess of the amine or base can ensure complete consumption of the acid chloride.
Mixing: Efficient mixing is essential to maintain a homogeneous reaction mixture and to ensure effective heat transfer. The use of appropriate stirring mechanisms is important, especially as the reaction volume increases.
Work-up and Product Isolation: On a larger scale, extraction and filtration processes need to be optimized for efficiency and to minimize solvent usage. The choice of recrystallization solvent should be carefully selected to maximize yield and purity.
Industrial-scale synthesis of related chloroacetamides often employs continuous flow reactors to improve heat and mass transfer, enhance safety, and increase throughput. ijpsr.info
Post-Synthetic Purification and Isolation Protocols
After the reaction is complete, a series of work-up and purification steps are necessary to isolate this compound in a pure form.
A typical work-up procedure involves quenching the reaction mixture, often by pouring it into water or an acidic solution to neutralize any remaining base and to precipitate the crude product. sphinxsai.comijpsr.info The crude product is then collected by filtration.
The primary method for purifying solid organic compounds like this compound is recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain either soluble or insoluble at all temperatures. Ethanol (B145695) is a commonly used solvent for recrystallizing N-substituted chloroacetamides. ijpsr.info The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Alternatively, column chromatography can be used for purification, especially for smaller scale reactions or when impurities have similar solubility profiles to the product. A silica (B1680970) gel stationary phase is typically used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate.
The purity of the final product is typically assessed using techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Chemical Reactivity and Transformational Chemistry of N 2 Bromobenzyl 2 Chloroacetamide
Nucleophilic Substitution Reactions at the α-Chloro Carbonyl Moiety
The chlorine atom in the 2-chloroacetamide (B119443) portion of the molecule is susceptible to replacement by various nucleophiles. researchgate.net This reactivity is a cornerstone of its synthetic utility, enabling the introduction of diverse functional groups.
Reactivity with Nitrogen-Centric Nucleophiles (e.g., Amines, Amides, Hydrazines)
The reaction of N-(2-bromobenzyl)-2-chloroacetamide with nitrogen-based nucleophiles is a common strategy for synthesizing more complex molecules. For instance, primary and secondary amines can displace the chlorine atom to form the corresponding N-substituted glycine (B1666218) amides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated. researchgate.net The use of an excess of the reacting amine can also serve as the base. researchgate.net
The reaction conditions for these substitutions are generally mild. For example, N-substituted chloroacetamide derivatives can be prepared by reacting the corresponding amines with chloroacetyl chloride in dry dichloromethane (B109758) with triethylamine (B128534) at room temperature. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, the general reactivity pattern of N-substituted 2-chloroacetamides suggests that it would readily react with various amines, amides, and hydrazines to yield the corresponding substitution products. researchgate.netresearchgate.net
Reactivity with Sulfur-Centric Nucleophiles (e.g., Thiols, Thioamides)
Sulfur-based nucleophiles, such as thiols and thioamides, are also effective in displacing the chlorine atom of N-aryl 2-chloroacetamides. researchgate.net These reactions lead to the formation of thioether or related sulfur-containing derivatives. The high nucleophilicity of the thiol group facilitates these substitution reactions. rsc.org
For example, the reaction of N-aryl-2-chloroacetamide derivatives with ammonium (B1175870) thiocyanate (B1210189) in refluxing ethanol (B145695) leads to the formation of 2-(arylimino)thiazolidin-4-ones. researchgate.net This transformation involves an initial nucleophilic attack by the sulfur atom of the thiocyanate, followed by an intramolecular cyclization. While a direct example with this compound is not available in the search results, the general reactivity of N-substituted chloroacetamides strongly supports its potential to undergo similar transformations with various sulfur nucleophiles. researchgate.netresearchgate.net
Reactivity with Oxygen-Centric Nucleophiles (e.g., Alcohols, Phenols)
Oxygen-containing nucleophiles, including alcohols and phenols, can also participate in substitution reactions with N-aryl 2-chloroacetamides, although they are generally less reactive than nitrogen or sulfur nucleophiles under neutral conditions. researchgate.net The alkylation of phenols and alcohols with N-substituted chloroacetamides often requires basic conditions to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. researchgate.net
For instance, 2-(pyridin-3-yloxy)acetamides have been synthesized through the alkylation of the hydroxyl group of 2-arylpyridin-3-ols with various N-substituted chloroacetamides. researchgate.net This indicates that this compound could be used to introduce the (2-bromobenzyl)amino-2-oxoethyl group onto alcoholic or phenolic substrates.
Transformations Involving the Bromobenzyl Substituent
The presence of the 2-bromobenzyl group opens up another avenue for chemical modification, primarily through reactions targeting the bromine atom on the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom on the benzyl (B1604629) ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net
Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, vinyl, or alkyl groups at the 2-position of the benzyl ring.
Heck Coupling: In a Heck reaction, the bromobenzyl group could be coupled with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenyl derivatives.
Sonogashira Coupling: This reaction would enable the coupling of this compound with a terminal alkyne, providing access to 2-alkynylbenzyl derivatives.
While specific examples utilizing this compound in these reactions were not found, the general applicability of palladium-catalyzed cross-coupling reactions to aryl bromides is well-established. researchgate.netnih.govnih.gov
Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring
Nucleophilic aromatic substitution (SNA) of the bromine atom on the phenyl ring is another potential transformation. However, SNA reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the chloroacetamide group is not a strong electron-withdrawing group in the context of activating the aromatic ring for SNA. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary to achieve this transformation. libretexts.orgnih.gov
Radical Reactions and Reductive Transformations of the Carbon-Bromine Bond
The carbon-bromine bond in this compound is a key functional group that can undergo various transformations, particularly through radical intermediates and reductive processes. These reactions offer pathways to create new carbon-carbon or carbon-heteroatom bonds.
Radical reactions can be initiated at the C-Br bond, often using tin hydrides, silanes, or through photoredox catalysis. The generation of an aryl radical from the homolytic cleavage of the C-Br bond opens up possibilities for subsequent reactions. For instance, in the presence of a suitable radical acceptor, such as an alkene or alkyne, an intermolecular or intramolecular addition can occur. While specific studies on this compound are not prevalent, analogous transformations on aryl bromides are well-documented. cmu.edu The use of Lewis acids can influence the selectivity of such radical reactions, potentially controlling the stereochemical outcome of additions. cmu.edu
Electrochemical methods provide an alternative route for the reductive transformation of the carbon-bromine bond. The electrochemical reduction of aryl bromides typically proceeds via a stepwise mechanism involving the formation of a radical anion. osti.gov This radical anion can then lose a bromide ion to form an aryl radical. In the case of this compound, this aryl radical could be trapped by a solvent or an internal functional group, or it could dimerize. Quantum mechanical calculations on similar molecules, like 1-bromo-2-methylnaphthalene, have detailed the dynamics of C-Br bond dissociation upon electrochemical reduction. osti.gov
Table 1: Potential Radical and Reductive Transformations
| Transformation Type | Reagents/Conditions | Potential Product Type |
|---|---|---|
| Radical Debromination | Bu3SnH, AIBN (initiator) | N-benzyl-2-chloroacetamide |
| Radical Cyclization | Radical initiator, presence of an internal alkene/alkyne | Fused ring systems |
Intramolecular Cyclization Pathways to Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal precursor for intramolecular cyclization reactions to form a variety of heterocyclic structures. The chloroacetamide moiety provides an electrophilic center, while the N-benzyl portion and the bromo-substituted aromatic ring offer nucleophilic and reactive sites for ring closure.
Synthesis of Substituted Imidazoles, Pyrroles, and Thiazolidinones
The chloroacetamide functional group is a well-known building block for various heterocycles. researchgate.netresearchgate.net Intramolecular reactions within this compound can be envisioned to produce fused imidazole (B134444) and pyrrole (B145914) systems.
Imidazoles: The synthesis of substituted imidazoles often involves the reaction of an amine with a suitable carbonyl compound or its equivalent. nih.govresearchgate.netgoogle.com For this compound, an intramolecular cyclization could potentially be induced to form a dihydroimidazolone ring system, although this would require activation and specific reaction conditions.
Pyrroles: The Paal-Knorr synthesis is a classic method for pyrrole formation from a 1,4-dicarbonyl compound and an amine. mdpi.comscilit.com While this compound is not a 1,4-dicarbonyl, intramolecular cyclization involving the methylene (B1212753) of the benzyl group and the chloroacetamide moiety could potentially lead to a lactam, which is a core structure in many pyrrole-derived systems.
Thiazolidinones: The reaction of chloroacetamides with a source of sulfur, such as thiourea (B124793) or ammonium thiocyanate, is a common method for synthesizing thiazolidinones. nih.govnih.govresearchgate.net In the case of this compound, this would be an intermolecular reaction followed by cyclization. An intramolecular variant is less direct. However, the chloroacetamide moiety readily reacts with nucleophiles, making it a reliable synthon for building such heterocyclic rings. researchgate.net For example, reaction with thiourea would first lead to a pseudothiourea intermediate, which would then cyclize to form a 2-imino-thiazolidin-4-one derivative.
Table 2: Proposed Synthesis of Heterocycles
| Target Heterocycle | Proposed Reaction Type | Key Reagents |
|---|---|---|
| Thiazolidinone derivative | Condensation/Cyclization | Ammonium thiocyanate, Ethanol |
Formation of Quinolines, Pyrimidines, and Benzodiazepinones
The aromatic bromine atom in this compound allows for transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, which can be exploited for the synthesis of fused heterocyclic systems like quinolines and benzodiazepinones.
Quinolines: The synthesis of quinolines often involves the cyclization of appropriately substituted anilines or related compounds. nih.govrsc.orgsapub.orgnih.gov A plausible route starting from this compound could involve an intramolecular Heck reaction, where the aryl bromide part couples with an alkene tethered to the nitrogen atom. This would first require modification of the chloroacetamide moiety. A more direct approach would be an intramolecular Friedel-Crafts type reaction, where the acyl group cyclizes onto the benzene (B151609) ring, although this would lead to a six-membered ring fused to the existing one.
Pyrimidines: The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a urea (B33335) or amidine derivative. google.comrsc.orgnih.govgoogle.com Constructing a pyrimidine (B1678525) ring from this compound would necessitate significant preceding transformations to introduce the required functionalities for cyclization.
Benzodiazepinones: The synthesis of benzodiazepinones involves the formation of a seven-membered ring fused to a benzene ring. An intramolecular cyclization of this compound is a feasible pathway to such structures. Under basic conditions, deprotonation of the amide nitrogen could be followed by an intramolecular nucleophilic substitution of the bromide by the resulting amide anion. This type of cyclization is known as the Gabriel-Colman rearrangement or a related intramolecular N-arylation.
Control of Ring Closure Regioselectivity and Stereochemistry
Controlling the regioselectivity and stereochemistry of ring-closing reactions is a critical aspect of modern synthetic chemistry. nih.govum.es In the intramolecular cyclizations of this compound, several factors can be manipulated to achieve the desired outcome.
Regioselectivity: In the formation of fused ring systems, the site of cyclization onto the aromatic ring can be influenced by the existing substituents and the reaction mechanism. For electrophilic aromatic substitution-type cyclizations, the directing effects of the bromine and the benzylamine (B48309) group would determine the position of ring closure. In transition metal-catalyzed cross-coupling reactions, the regioselectivity is largely controlled by the catalyst and ligands.
Stereochemistry: If the cyclization creates one or more stereocenters, controlling the stereochemistry becomes important. For reactions leading to chiral products, the use of chiral catalysts, auxiliaries, or reagents can induce enantioselectivity. cmu.edumdpi.com The conformation of the transition state during the ring-closing step is crucial. For example, in the formation of β-lactams from related open-chain precursors, the stereochemical outcome can be highly dependent on the reaction conditions and the steric environment created by the molecular framework. nih.govsemanticscholar.org Computational studies can often provide insight into the transition state geometries and help predict the stereochemical outcome of such cyclizations. semanticscholar.org
Table 3: Factors Influencing Cyclization Control
| Control Type | Influencing Factors | Examples |
|---|---|---|
| Regioselectivity | Electronic effects of substituents, Reaction mechanism (e.g., electrophilic vs. radical) | Directing effects of bromo and amino groups in Friedel-Crafts cyclization. |
N 2 Bromobenzyl 2 Chloroacetamide As a Building Block for Molecular Diversity
Design and Synthesis of N-Substituted Acetamide (B32628) Derivatives
The foundational utility of N-(2-bromobenzyl)-2-chloroacetamide lies in its capacity to serve as a template for a multitude of N-substituted acetamide derivatives. The synthesis of the parent compound is typically achieved through the chloroacetylation of 2-bromobenzylamine (B1296416) with chloroacetyl chloride. researchgate.net The real synthetic power, however, is unlocked through subsequent reactions that modify its structure.
Modulation of Aromatic and Aliphatic Substituents for Structural Diversity
The chloroacetamide functionality is the primary engine for generating structural diversity. The chlorine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the covalent attachment of a vast range of molecular fragments, effectively modulating the substituents on the acetamide core.
Researchers have demonstrated that related N-substituted 2-chloroacetamides can react with a wide variety of nucleophiles, including amines, thiols, and alcohols, to displace the chloride ion. researchgate.netnih.gov For instance, reacting this compound with different primary or secondary amines, such as arylpiperazines or other substituted anilines, yields a library of derivatives with diverse N-acetyl substituents. nih.govsigmaaldrich.com Similarly, reaction with thiols or heterocyclic thiols, like sodium 1H-1,2,3-triazole-5-thiolate, introduces a thioether linkage, further expanding the accessible chemical space. nih.gov This strategy allows for the systematic introduction of various aliphatic, aromatic, and heterocyclic groups, each contributing unique steric and electronic properties to the final molecule.
Table 1: Examples of Nucleophilic Substitution Reactions for Derivatization
| Nucleophile Class | Specific Nucleophile Example | Resulting Linkage | Reference |
|---|---|---|---|
| Amines | Substituted Anilines | C-N (Amine) | nih.gov |
| Amines | Arylpiperazines | C-N (Amine) | sigmaaldrich.com |
| Amines | Imidazole (B134444) | C-N (Amine) | sigmaaldrich.com |
| Thiols | Sodium 1H-1,2,3-triazole-5-thiolate | C-S (Thioether) | nih.gov |
Introduction of Additional Functional Groups for Enhanced Reactivity
The introduction of new substituents via nucleophilic substitution inherently brings in additional functional groups, enhancing the potential for further chemical transformations. The nucleophiles themselves—be they complex amines, phenols, or thiols—carry their own set of reactive sites. For example, the reaction of this compound with 8-hydroxyquinoline (B1678124) not only forms an ether linkage but also introduces a quinoline (B57606) ring system, which can be further functionalized. sigmaaldrich.com
This approach transforms a relatively simple starting material into a multifunctional intermediate. The newly introduced groups can serve as handles for secondary reactions, such as cross-coupling, condensation, or cyclization, enabling the construction of even more complex and sterically demanding molecules. The inherent reactivity of the C-Cl bond is therefore a gateway to creating derivatives with tailored functionalities for specific applications. researchgate.net
Construction of Complex Heterocyclic Architectures
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. This compound is a powerful precursor for the synthesis of a wide range of these valuable ring systems. Its dual reactivity—the electrophilic chloroacetyl group and the potential for reactions involving the benzyl (B1604629) ring or amide linkage—allows for various cyclization strategies.
Derivatization to Quinazolinone, Pyrazole, Tetrazole, and Thiazole (B1198619) Frameworks
The versatility of this building block is showcased by its utility in forming diverse five- and six-membered heterocyclic rings.
Quinazolinones: Quinazolinone scaffolds can be synthesized by reacting N-substituted chloroacetamides with appropriate precursors. For example, a 2-mercapto-3-phenylquinazolinone can be alkylated with a chloroacetamide derivative to attach the acetamide moiety to the quinazolinone core. nih.gov Alternatively, synthetic routes starting with anthranilic acid derivatives can utilize the benzylamine (B48309) portion of the molecule to form the quinazolinone ring itself, following initial acylation. nih.gov
Pyrazoles: Pyrazole synthesis can be achieved by first reacting this compound with hydrazine (B178648) to form the corresponding N-(2-bromobenzyl)acetohydrazide. This intermediate can then undergo cyclization with various reagents. A well-established method involves the reaction of a related chloroacetylhydrazide, which cyclizes to form a 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone, a key synthon for further derivatization. nih.govnih.gov
Tetrazoles: While direct cyclization to a tetrazole is less common, this compound is an excellent reagent for the N-alkylation of pre-formed tetrazole rings. ugm.ac.id The nitrogen atoms of the tetrazole ring are nucleophilic and can readily displace the chlorine atom of the chloroacetamide, covalently linking the N-(2-bromobenzyl)acetamide scaffold to the tetrazole heterocycle. This method has been used to prepare libraries of 2,5-disubstituted tetrazoles. nih.gov
Thiazoles: The synthesis of thiazole derivatives is well-documented. The reaction of an N-aryl-2-chloroacetamide with ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of 2-(arylimino)thiazolidin-4-ones. researchgate.net Furthermore, the chloroacetamide moiety is a key intermediate in the synthesis of more complex thiazole-containing structures, including fused systems. nih.govresearchgate.netresearchgate.net
Table 2: Heterocyclic Systems Derived from Chloroacetamide Precursors
| Heterocycle | Synthetic Strategy | Key Reagents | Reference |
|---|---|---|---|
| Quinazolinone | Alkylation of existing quinazolinone | 2-Mercapto-3-phenylquinazolinone | nih.gov |
| Pyrazole | Cyclization of hydrazide intermediate | Hydrazine, then cyclization | nih.gov |
| Tetrazole | N-alkylation of tetrazole ring | Pre-formed Tetrazole | ugm.ac.id |
Utilization in Fused and Polycyclic System Assembly
The synthetic utility of this compound extends beyond simple monocyclic heterocycles to the assembly of more complex fused and polycyclic systems. Research has demonstrated the synthesis of pyranothiazole and thiazolopyranopyrimidine derivatives starting from chloroacetamide precursors. iaea.org These reactions often involve multi-step sequences where the chloroacetamide first reacts to form an initial heterocyclic ring, which then undergoes a subsequent intramolecular or intermolecular reaction to form the fused system. This approach allows for the creation of rigid, three-dimensional structures that are of significant interest in medicinal chemistry due to their ability to interact with biological targets with high specificity.
Application in Combinatorial Chemistry and High-Throughput Synthesis of Chemical Libraries
The principles of combinatorial chemistry aim to rapidly generate large, organized collections of compounds, known as libraries, which can then be screened for desired properties. google.com The success of this approach hinges on the availability of versatile building blocks that can be reliably reacted with a diverse set of reagents in a systematic fashion.
This compound is an exemplary scaffold for combinatorial chemistry. The robust and high-yielding nucleophilic substitution at the chloroacetyl position allows for the creation of a vast library of derivatives from a common intermediate. By setting up an array of parallel reactions in microtiter plates, one can react this compound with hundreds of different amines, thiols, or other nucleophiles, each in a separate well. This high-throughput synthesis approach generates a library where each member possesses the constant N-(2-bromobenzyl) core but varies at the substituent attached to the acetyl group.
This strategy has been successfully employed using related chloroacetamide compounds to generate libraries for screening. For instance, a combinatorial library based on a fungal natural product, 2-(3-chloro-4-hydroxyphenyl)acetamide, was generated to explore new derivatives. nih.gov The "libraries from libraries" concept can also be applied, where an initial library of, for example, thiazole derivatives formed from the title compound is then subjected to a second round of diversification reactions to create even greater molecular complexity. google.com This makes this compound a powerful tool in modern drug discovery and materials science, enabling the efficient exploration of chemical space to identify novel lead compounds.
Development of Advanced Chemical Probes and Ligands for Molecular Recognition
The intrinsic reactivity of the chloroacetamide group in this compound makes it an ideal anchor for covalent modification of biological macromolecules. This electrophilic "warhead" can form a stable covalent bond with nucleophilic residues on proteins, such as cysteine, leading to irreversible inhibition or labeling. nih.gov This characteristic is highly desirable for developing potent and selective chemical probes.
The 2-bromobenzyl portion of the molecule provides a scaffold that can be extensively modified to achieve specific molecular recognition. The bromine atom itself can participate in halogen bonding, a type of non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its target protein. Furthermore, the aromatic ring serves as a versatile platform for the introduction of various substituents to fine-tune the steric and electronic properties of the resulting probe, thereby optimizing its interaction with the target's binding site.
Research has demonstrated the broad applicability of the chloroacetamide scaffold in developing probes for a range of targets. For instance, libraries of chloroacetamide-based fragments have been successfully screened to identify novel inhibitors of protein-protein interactions, such as the TEAD-YAP1 interaction, which is implicated in cancer. While these studies may not have used this compound directly, they highlight the potential of the chloroacetamide core in probe development.
The general strategy for utilizing this compound as a building block involves its reaction with various nucleophiles to introduce diversity. The reactive chlorine atom is readily displaced, allowing for the attachment of different chemical moieties designed to interact with specific biological targets. scielo.org.za For example, reaction with sulfur nucleophiles can yield sulfide (B99878) derivatives with potential biological activities. scielo.org.za
In one illustrative example, derivatives of a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, have been synthesized and evaluated for their antimicrobial and anticancer properties. nih.gov In this case, the chloroacetamide group serves as a reactive handle, while the substituted thiazole and bromophenyl groups contribute to the molecule's specificity and biological activity. Molecular docking studies of these derivatives have helped to elucidate their binding modes with their respective protein targets. nih.gov
The development of such probes often involves an iterative process of design, synthesis, and biological evaluation. archivepp.com Computational methods, such as molecular docking, can be employed to predict the binding of designed ligands to their targets, guiding the synthetic efforts towards more potent and selective compounds. nih.gov
Table 1: Examples of Probes and Ligands Derived from Chloroacetamide Scaffolds
| Derivative Class | Target/Application | Key Structural Features | Research Findings |
| N-(Arylthiazolyl)-2-chloroacetamides | Antimicrobial, Anticancer | Thiazole ring, substituted aryl groups | Derivatives show promising activity against various bacterial strains and cancer cell lines. nih.gov |
| Covalent Inhibitors | Protein-Protein Interactions (e.g., TEAD-YAP1) | Chloroacetamide electrophile | Identified as potent inhibitors through fragment-based screening. |
| Sulfide Derivatives | Antimicrobial | Thioether linkage | Synthesis from bis-chloroacetamide precursors yields compounds with antimicrobial activity. scielo.org.za |
The ability to generate a wide range of derivatives from a single, versatile starting material like this compound underscores its importance in the field of molecular recognition. The combination of a reactive covalent warhead and a tunable recognition element provides a powerful platform for the discovery of novel chemical probes and ligands with significant potential in both basic research and therapeutic development.
Advanced Spectroscopic and Computational Characterization
Comprehensive Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods provide an in-depth view of the molecular framework of N-(2-bromobenzyl)-2-chloroacetamide, revealing the connectivity of atoms and the nature of the chemical bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of this compound in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish the connectivity between atoms.
Based on the analysis of analogous compounds, such as N-(3-bromophenyl) chloroacetamide, the expected ¹H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments. nih.gov The methylene (B1212753) protons of the chloroacetamide group (Cl-CH₂) would likely appear as a singlet, while the benzylic protons (-CH₂-Ar) would also produce a singlet. The aromatic protons on the bromobenzyl ring would present as a complex multiplet pattern in the aromatic region of the spectrum.
The ¹³C NMR spectrum would complement the ¹H NMR data, with expected signals for the carbonyl carbon (C=O) of the amide, the methylene carbon of the chloroacetamide group, the benzylic carbon, and the carbons of the aromatic ring. The carbon attached to the bromine atom would show a characteristic chemical shift.
To further confirm the assignments, 2D NMR experiments would be invaluable. A COSY spectrum would show correlations between adjacent protons, helping to delineate the spin systems within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H assignments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| NH (Amide) | 7.0 - 8.5 | Broad Singlet |
| Aromatic (C₆H₄) | 7.1 - 7.6 | Multiplet |
| Benzyl (B1604629) (CH₂) | ~4.5 | Singlet |
| Acetamide (B32628) (CH₂) | ~4.1 | Singlet |
Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Amide) | 165 - 170 |
| Aromatic C-Br | 120 - 125 |
| Aromatic CH | 125 - 135 |
| Aromatic C-CH₂ | 135 - 140 |
| Benzyl (CH₂) | 40 - 45 |
| Acetamide (CH₂) | 40 - 45 |
Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.
Vibrational Analysis via Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Cl bonds.
The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would be a strong, prominent peak around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the 1520-1570 cm⁻¹ region. Furthermore, the C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1520 - 1570 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Note: Predicted values are based on characteristic group frequencies.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula.
Upon ionization, the molecule will undergo fragmentation, and the analysis of these fragments provides further structural information. The fragmentation pattern would likely involve the cleavage of the amide bond, the loss of the chloroacetyl group, and the fragmentation of the bromobenzyl moiety. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens, which serves as a definitive confirmation of their presence.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.
Preparative and Analytical High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound.
Analytical HPLC is employed to determine the purity of a sample. A reversed-phase HPLC method, likely using a C18 column, would be suitable for this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.com By monitoring the elution profile with a UV detector, the presence of any impurities can be detected and quantified. For related compounds, purity levels of greater than 95% have been reported using HPLC. vulcanchem.com
Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate and purify the compound from a reaction mixture. By collecting the fraction corresponding to the main peak, a highly purified sample of this compound can be obtained.
Table 4: Typical HPLC Parameters for the Analysis of Chloroacetamide Derivatives
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis |
| Flow Rate | 0.5 - 1.5 mL/min |
Note: These are general parameters and would require optimization for this compound.
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis due to its relatively high molecular weight and polar amide group, GC can be employed for the analysis of more volatile derivatives or potential impurities. For instance, if the compound undergoes derivatization to a more volatile form, GC analysis could provide high-resolution separation and quantification. GC coupled with a mass spectrometer (GC-MS) would be particularly powerful for identifying any volatile side-products or starting materials remaining in the sample.
Theoretical and Computational Chemistry Studies
While comprehensive, dedicated research on this compound is limited in publicly accessible literature, its structure lends itself to a variety of powerful theoretical and computational analyses. These methods provide deep insights into the molecule's behavior at an atomic level, complementing experimental data and guiding further research. This section outlines the principal computational techniques that would be applied to characterize this compound, including quantum chemical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reaction Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and reactivity of molecules like this compound. acs.org DFT methods balance computational cost and accuracy, making them suitable for calculating a wide range of molecular properties. nih.gov
Electronic Properties: A primary application of DFT is the determination of electronic properties that govern the molecule's reactivity, stability, and intermolecular interactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. acs.org A smaller gap suggests the molecule is more likely to be reactive.
Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the carbonyl group and the bromine atom would be expected to be electron-rich sites, while the hydrogen on the amide nitrogen would be an electron-poor site, indicating its potential as a hydrogen bond donor.
Illustrative Electronic Properties from DFT Calculations: Below is a table of hypothetical, yet plausible, electronic properties for this compound, as would be derived from a DFT calculation (e.g., using the B3LYP/6-31G(d,p) basis set).
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. jeeadv.ac.in |
| Polar Surface Area | ~50 Ų | Influences membrane permeability and solubility. nih.gov |
Reaction Pathways: DFT calculations can also be used to model potential reaction pathways. For instance, the chloroacetamide moiety is a known reactive group, capable of acting as an alkylating agent. DFT could be used to calculate the activation energies for nucleophilic substitution reactions at the carbon bearing the chlorine atom, providing insight into the compound's chemical reactivity with various nucleophiles. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. youtube.com
Conformational Analysis: this compound possesses several rotatable bonds, leading to a complex conformational landscape. The two main points of flexibility are the torsion angles around the N-benzyl bond and the amide C-N bond. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers and the energy barriers between them. acs.orgnih.gov This is crucial as the biological or chemical activity of a molecule can be highly dependent on its three-dimensional shape. Studies on similar aromatic amides have shown that the rotational barrier around the amide bond is a key determinant of conformational preference. nih.gov
Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with other molecules, such as solvent or biological macromolecules. acs.org For this compound, simulations in an aqueous environment could reveal the structure of the surrounding water molecules and the stability of hydrogen bonds between the amide group and water. mdpi.com The simulations can also shed light on non-covalent interactions like halogen bonding (involving the bromine atom) and π-π stacking (involving the aromatic ring), which are critical for molecular recognition processes. nih.gov
Illustrative Data from MD Simulations: The following table presents the type of data that can be extracted from an MD simulation of this compound in a water box.
| Parameter | Description | Potential Finding |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. | A low RMSD would indicate a relatively rigid conformation, while high fluctuations would suggest flexibility. |
| Dihedral Angle Distribution | Shows the preferred rotation angles around specific bonds, such as the C-N amide bond. | Could reveal a preference for syn or anti conformations of the amide group. acs.org |
| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent (e.g., water) molecule at a certain distance from a specific atom (e.g., the amide hydrogen). | Peaks in the g(r) would indicate stable hydrogen bonding interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity Prediction (excluding biological efficacy)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their activities. youtube.com While often used for biological endpoints, QSAR can also predict chemical properties and reactivity. nih.govmdpi.com
Model Development: To build a QSAR model for a property like chemical reactivity, a dataset of similar compounds with known reactivity data would be required. mdpi.com For a series of N-benzyl-2-chloroacetamides, this could be the rate constant for a specific chemical reaction. Various molecular descriptors would then be calculated for each compound in the series. These descriptors are numerical representations of the molecule's physicochemical properties.
Descriptor Classes for QSAR:
Topological descriptors: Based on the 2D graph of the molecule (e.g., Wiener index, Zagreb index). youtube.com
Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial atomic charges). nih.gov
Steric/3D descriptors: Related to the 3D shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which can be calculated or determined experimentally. researchgate.net
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that links the descriptors to the observed activity. acs.org
Predictive Application: A validated QSAR model could then be used to predict the chemical reactivity of this compound without the need for experimental measurement. acs.org For instance, a QSAR model might predict its susceptibility to hydrolysis or its potential as an alkylating agent based on its specific combination of electronic and steric features. The predictive power of QSAR models is highly dependent on the quality of the input data and the structural similarity of the compound being predicted to the compounds in the training set. nih.gov
Mechanistic Chemical Biology and Structure Activity Relationships Non Clinical Context
Molecular Interactions with Biological Macromolecules (In Vitro)
There is currently no specific information in the peer-reviewed literature regarding the molecular interactions of N-(2-bromobenzyl)-2-chloroacetamide with biological macromolecules. The following sections outline the types of studies that would be necessary to elucidate its activity.
Investigation of Enzyme Inhibition Mechanisms through Covalent Adduct Formation
The chloroacetamide functional group is a well-known electrophile that can react with nucleophilic residues on proteins. nih.govresearchgate.net It is established that chloroacetamide herbicides can covalently bind to the active site cysteine of certain plant enzymes, leading to irreversible inhibition. nih.gov This reactivity is attributed to the susceptibility of the chlorine atom to nucleophilic substitution. researchgate.net
For this compound, it is hypothesized that it could act as a covalent inhibitor of enzymes possessing a reactive cysteine or other nucleophilic amino acid in their active site. However, without experimental data, the specific enzymes it may target and the kinetics of such inhibition remain unknown.
Studies on Receptor Binding Affinities and Allosteric Modulation in Model Systems
There are no available studies on the receptor binding affinities or potential allosteric modulatory effects of this compound. Such investigations would be required to determine if this compound interacts with any specific receptors and to characterize the nature of that interaction.
Identification of Specific Protein and Nucleic Acid Targets in Cellular Assays (In Vitro)
No in vitro cellular assays have been published that identify specific protein or nucleic acid targets of this compound. Techniques such as chemical proteomics would be necessary to identify the cellular binding partners of this compound.
Structure-Activity Relationship (SAR) Analysis at the Molecular Level
Due to the absence of biological activity data for this compound, no specific structure-activity relationship (SAR) analysis at the molecular level has been reported. The SAR studies available for other series of N-substituted chloroacetamides have primarily focused on antimicrobial activity. nih.govresearchgate.net
Impact of Lipophilicity, Polarity, and Steric Hindrance on Bio-molecular Association
The lipophilicity, polarity, and steric bulk of this compound will undoubtedly play a crucial role in its potential interactions with biomolecules. Studies on other chloroacetamides have shown that these properties are critical for their biological effects, often influencing their ability to cross cell membranes and bind to their targets. nih.govresearchgate.net The bromine atom on the phenyl ring is expected to increase lipophilicity. nih.gov However, without comparative biological data, the specific impact of these properties on the bio-molecular associations of this compound cannot be determined.
The biological activity of chloroacetamide derivatives is intrinsically linked to their chemical structure, particularly the substituents on the acetamide (B32628) nitrogen and the alpha-carbon of the acetyl group. The presence of the electrophilic chloroacetyl group is a key feature, rendering these compounds reactive towards nucleophilic residues in biological macromolecules.
Elucidation of Cellular Entry Mechanisms and Subcellular Distribution Patterns
The cellular uptake of small molecules like this compound is largely governed by their physicochemical properties, most notably their lipophilicity. Studies on various N-substituted chloroacetamides have consistently highlighted the importance of lipophilicity for their ability to traverse the lipid bilayer of the cell membrane. nih.gov It is hypothesized that compounds with optimal lipophilicity can passively diffuse across the cell membrane into the cytoplasm.
The lipophilicity of this compound is influenced by the presence of the benzyl (B1604629) group, and specifically the bromine atom on the phenyl ring. The bromine substituent is known to increase lipophilicity, which would theoretically enhance its ability to penetrate cell membranes compared to non-halogenated analogues. nih.gov Research on other N-(substituted phenyl)-2-chloroacetamides has demonstrated a correlation between higher lipophilicity and increased biological activity, attributed to more efficient passage through cellular and organellar membranes. nih.gov
Once inside the cell, the subcellular distribution of this compound is likely to be widespread, with potential accumulation in lipid-rich environments such as the endoplasmic reticulum and mitochondrial membranes. However, without specific experimental data from techniques like fluorescence microscopy or subcellular fractionation, its precise localization remains speculative. The reactivity of the chloroacetyl group suggests that the compound may not remain freely distributed for long, instead covalently binding to various intracellular components.
| Compound Feature | Predicted Influence on Cellular Entry and Distribution | Basis of Prediction |
| Chloroacetyl Group | Reactive moiety, likely to interact with intracellular nucleophiles, potentially limiting free diffusion and influencing localization near target molecules. | General reactivity of α-haloacetamides. |
| N-benzyl Group | Increases overall lipophilicity, facilitating passive diffusion across the cell membrane. | Structure-activity relationships of related N-substituted amides. |
| 2-bromo Substituent | Further enhances lipophilicity, potentially leading to greater membrane permeability and accumulation in lipid-rich organelles. | Known effects of halogenation on molecular properties and studies on halo-substituted chloroacetamides. nih.gov |
Modulation of Specific Cellular Pathways through Defined Molecular Targets
The primary mechanism by which chloroacetamides are thought to exert their biological effects is through the alkylation of sulfhydryl groups in cysteine residues of proteins. cambridge.org This covalent modification can lead to the inhibition of enzyme activity or disruption of protein function, thereby modulating specific cellular pathways.
While the precise molecular targets of this compound have not been empirically determined, molecular docking studies on structurally similar compounds provide some predictive insights. For instance, various N-aryl chloroacetamide derivatives have been shown to dock into the active sites of enzymes involved in microbial and cancer cell proliferation. cambridge.org
Given the electrophilic nature of the chloroacetyl moiety, it is plausible that this compound could interact with a range of cellular proteins. The specificity of this interaction would be dictated by the N-(2-bromobenzyl) portion of the molecule, which influences how the compound orients itself within the binding pockets of potential protein targets. The steric and electronic properties of the 2-bromobenzyl group would play a crucial role in determining which proteins are preferentially targeted.
Potential cellular pathways that could be affected by such interactions include those critical for cell survival and proliferation, such as signaling cascades regulated by kinases or phosphatases, and metabolic pathways dependent on enzymes with reactive cysteine residues. For example, studies on other chloroacetamide herbicides have suggested that they can inhibit the synthesis of lipids and other metabolic processes that require coenzyme A. cambridge.org The genotoxicity of some chloroacetamide herbicides has also been linked to the induction of apoptosis and the generation of reactive oxygen species (ROS) in vitro. researchgate.net
| Potential Molecular Target Class | Predicted Mechanism of Modulation | Supporting Evidence from Related Compounds |
| Enzymes with active site Cysteine | Covalent modification of the cysteine thiol by the chloroacetyl group, leading to irreversible inhibition. | General mechanism of action for chloroacetamides. cambridge.org |
| Kinases/Phosphatases | Interference with signaling pathways by binding to and inhibiting key regulatory enzymes. | Molecular docking studies on similar compounds targeting signaling proteins. |
| Metabolic Enzymes | Disruption of metabolic pathways through the inhibition of essential enzymes. | Observed inhibition of lipid synthesis by other chloroacetamide compounds. cambridge.org |
Future Research Directions and Emerging Applications
Sustainable and Green Chemistry Approaches for Synthesis
The conventional synthesis of N-aryl chloroacetamides typically involves the reaction of an amine with chloroacetyl chloride, often using chlorinated solvents and triethylamine (B128534) as a base. researchgate.net Future research should focus on developing more environmentally benign synthetic routes for N-(2-bromobenzyl)-2-chloroacetamide.
Key areas for investigation include:
Alternative Solvent Systems: Replacing hazardous chlorinated solvents with greener alternatives such as water, ethanol (B145695), or biodegradable ionic liquids could significantly reduce the environmental impact of the synthesis.
Catalytic Innovations: The use of heterogeneous or reusable catalysts in place of stoichiometric bases would improve atom economy and simplify purification processes.
Energy-Efficient Methods: Exploring microwave-assisted or ultrasound-assisted synthesis could lead to shorter reaction times, lower energy consumption, and improved yields compared to conventional heating methods.
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Synthesis | Proposed Green Approach |
|---|---|---|
| Reagents | 2-bromobenzylamine (B1296416), Chloroacetyl chloride, Triethylamine researchgate.net | 2-bromobenzylamine, Chloroacetyl chloride, Catalytic base |
| Solvent | Dichloromethane (B109758), Acetic acid researchgate.net | Water, Ethanol, Ionic Liquids |
| Energy Source | Conventional heating | Microwave, Ultrasound |
| Byproducts | Triethylamine hydrochloride salt | Minimal, with catalyst recycling |
| Efficiency | Moderate to good yields researchgate.net | Potentially higher yields, shorter reaction times |
Exploration of Advanced Catalytic Functions and Organocatalytic Applications
While this compound is not itself a catalyst, its structure contains functional groups that are highly valuable in catalytic reactions, positioning it as a versatile building block for synthesizing more complex molecules.
Future research could explore its utility in:
Cross-Coupling Reactions: The aryl bromide moiety is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This would allow for the facile introduction of a wide range of substituents, creating diverse molecular scaffolds.
Nucleophilic Substitution: The reactive chlorine atom in the chloroacetamide group is susceptible to substitution by various nucleophiles (e.g., oxygen, nitrogen, and sulfur). researchgate.net This reactivity can be harnessed in catalytically controlled alkylation reactions to construct complex heterocyclic systems. researchgate.net
Table 2: Potential Catalytic Reactions Involving this compound
| Reaction Type | Reactive Site | Potential Outcome |
|---|---|---|
| Suzuki Coupling | C-Br bond | Formation of C-C bonds (e.g., biaryl structures) |
| Heck Reaction | C-Br bond | Formation of C-C bonds (e.g., substituted alkenes) |
| Sonogashira Coupling | C-Br bond | Formation of C-C bonds (e.g., aryl alkynes) |
| Buchwald-Hartwig Amination | C-Br bond | Formation of C-N bonds (e.g., substituted anilines) |
| Nucleophilic Substitution | C-Cl bond | Alkylation of N, O, S nucleophiles researchgate.net |
Integration into Materials Science for Functional Polymer or Surface Design
The bifunctionality of this compound makes it an attractive monomer or surface modification agent in materials science. Analogous compounds like N-(4-Bromophenyl)-2-chloroacetamide have already found use in creating specialized polymers and coatings. chemimpex.comchemimpex.com
Emerging applications in this area include:
Functional Polymers: The compound can be used as a monomer where the chloroacetamide group participates in polymerization, leaving the bromobenzyl group available for post-polymerization modification via cross-coupling reactions. This allows for the synthesis of polymers with tailored properties, such as enhanced thermal stability or chemical resistance. chemimpex.com
Surface Engineering: The molecule could be grafted onto various substrates (e.g., silica (B1680970) nanoparticles, gold surfaces, or polymer membranes) to impart specific functionalities. The chloroacetamide group can form a covalent bond with surface-bound nucleophiles, while the exposed bromo-benzyl moiety can be used to attach other functional molecules, creating chemically versatile surfaces.
Development of Chemically Unique Derivatives for Advanced Probe-Based Chemical Biology Research
The chloroacetamide functional group is a well-established reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues in proteins, particularly cysteine. nih.gov This property makes it a valuable scaffold for designing chemical probes to study protein function.
Future research should focus on:
Activity-Based Probes: Synthesizing derivatives where reporter tags (e.g., fluorophores, biotin) are attached to the benzyl (B1604629) ring. This can be achieved via cross-coupling reactions at the bromine site. Such probes would enable the identification and visualization of specific protein targets in complex biological systems.
Covalent Inhibitors: The development of a library of this compound derivatives could lead to the discovery of potent and selective covalent inhibitors for enzymes implicated in disease. The benzyl moiety can be systematically modified to optimize binding affinity and selectivity for the target protein's active site.
Computational Design of Novel Reactivity and Selectivity Profiles
Computational chemistry offers powerful tools to predict the properties of this compound and to guide the synthesis of its derivatives. Methods like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking have been successfully applied to other chloroacetamide derivatives to predict their biological activities. nih.govnih.gov
Prospective computational studies include:
Reactivity and Mechanistic Studies: Using methods such as Density Functional Theory (DFT) to analyze the electronic structure and predict the reactivity of the C-Cl and C-Br bonds, providing insights into reaction mechanisms and selectivity.
In Silico Screening: Creating virtual libraries of derivatives and using molecular docking simulations to predict their binding affinity to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This approach can prioritize the most promising candidates for synthesis and experimental testing, accelerating the discovery process.
Table 3: Computational Approaches for a Deeper Understanding
| Computational Method | Research Goal | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and bond reactivity. | Prediction of reaction pathways and selectivity. |
| Molecular Docking | Predict binding modes and affinities to protein targets. nih.gov | Identification of potential enzyme inhibitors or probes. |
| QSAR Analysis | Correlate chemical structure with biological activity. nih.govnih.gov | Design of derivatives with enhanced potency or desired properties. |
| Molecular Dynamics (MD) Simulation | Study conformational stability and interactions in a biological environment. | Understanding the dynamic behavior of the molecule at a target site. |
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-bromobenzyl)-2-chloroacetamide?
The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 2-chloroacetyl chloride with 2-bromobenzylamine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Triethylamine is often added as a base to neutralize HCl byproducts. Reaction progress is monitored by TLC or HPLC, with purification via recrystallization or column chromatography. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to chloroacetyl chloride) and controlled temperatures (0–5°C initially, then room temperature) to minimize side reactions .
Q. How can this compound be characterized analytically?
Key characterization methods include:
- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm provides retention time and purity data .
- NMR : H and C NMR in deuterated DMSO or CDCl confirm structural integrity. The bromine substituent induces distinct deshielding in aromatic protons (δ ~7.3–7.8 ppm), while the chloroacetamide moiety shows characteristic peaks at δ 4.2–4.5 ppm (CHCl) and δ 8.1–8.3 ppm (amide NH) .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS validates molecular weight (e.g., [M+H] at m/z 314.97 for CHBrClNO) .
Advanced Research Questions
Q. How can structural inconsistencies in crystallographic or spectroscopic data be resolved?
Discrepancies in reported X-ray crystallography data (e.g., bond angles, torsion angles) may arise from polymorphism or solvent effects. Redetermination using single-crystal XRD with SHELX software and hydrogen-bonding analysis (graph-set notation) clarifies structural ambiguities. For NMR, variable-temperature experiments or 2D techniques (COSY, HSQC) resolve overlapping signals caused by dynamic processes (e.g., amide tautomerism) .
Q. What strategies mitigate competing side reactions during derivatization of this compound?
The chloroacetamide group is prone to hydrolysis or nucleophilic substitution. To synthesize analogs (e.g., thioacetamides, sulfonamides):
- Use anhydrous conditions and aprotic solvents (DMF, DMSO) to suppress hydrolysis.
- Introduce thiol-containing reactants (e.g., 2-mercaptobenzimidazole) with catalytic bases (KCO) for efficient thioether formation.
- Monitor reaction progress via LC-MS to detect intermediates and optimize reaction time/temperature .
Q. How does the bromine substituent influence biological activity compared to halogen-free analogs?
Bromine enhances lipophilicity (LogP +0.5–1.0 vs. non-halogenated analogs), improving membrane permeability in cell-based assays. In SAR studies, brominated derivatives show 2–3× higher inhibition of p38 MAP kinase (IC ~50 nM) compared to chloro- or fluoro-substituted analogs, attributed to enhanced van der Waals interactions in hydrophobic enzyme pockets. However, bromine may increase metabolic instability in hepatic microsome assays .
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the chloroacetamide group. Fukui indices identify the chlorine atom as the most electrophilic site (f > 0.25), while the amide nitrogen exhibits nucleophilic character (f ~0.15). Molecular docking (AutoDock Vina) predicts binding affinities to targets like cysteine proteases, where covalent inhibition occurs via Michael addition to active-site thiols .
Methodological Notes
- Contradiction Analysis : Conflicting bioactivity data across studies may stem from assay variability (e.g., cell line differences). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Scale-Up Challenges : Pilot-scale synthesis requires solvent recycling (e.g., DCM recovery via distillation) and waste-stream management for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
